molecular formula C9H10BrNO2 B3034800 2-(4-Bromoanilino)propanoic acid CAS No. 2254826-27-0

2-(4-Bromoanilino)propanoic acid

Cat. No. B3034800
CAS RN: 2254826-27-0
M. Wt: 244.08 g/mol
InChI Key: WZOJQKSLTMPDCN-UHFFFAOYSA-N
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Description

2-(4-Bromoanilino)propanoic acid is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that are of interest in the field of chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related brominated compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 2-(4-Bromoanilino)propanoic acid.

Synthesis Analysis

The synthesis of related brominated compounds, such as the potent opioid carfentanil, involves the use of 2-bromo-6-isocyanopyridine as a convertible isocyanide in multicomponent chemistry . This suggests that similar brominated anilines could potentially be synthesized through multistep reactions involving isocyanides and other reagents under both basic and acidic conditions.

Molecular Structure Analysis

The molecular and vibrational structure of brominated compounds can be characterized using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV spectroscopy . These methods can be applied to 2-(4-Bromoanilino)propanoic acid to determine its optimized geometry, vibrational wavenumbers, and chemical shifts, providing a detailed understanding of its molecular structure.

Chemical Reactions Analysis

Brominated arenes, such as o-Bromo(propa-1,2-dien-1-yl)arenes, exhibit reactivity under palladium catalysis, leading to the formation of enamines and indoles through a series of reactions including concerted Pd insertion, intramolecular carbopalladation, and Buchwald-Hartwig coupling . This indicates that 2-(4-Bromoanilino)propanoic acid may also participate in similar Pd-catalyzed reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be inferred from their molecular structure analysis. For instance, the stability of the molecule can be assessed through hyperconjugative interactions and charge delocalization using Natural Bond Orbital (NBO) analysis . Additionally, the molecular electrostatic potential (MEP) surface map can provide information on the chemical reactivity of the molecule, including the identification of donor and acceptor atoms .

properties

IUPAC Name

2-(4-bromoanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(9(12)13)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOJQKSLTMPDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromoanilino)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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